6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-5-7(13-4)6(8(11)12)10-3-9-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINNVCJKBGDBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic Acid
The following technical guide details the architecture, synthesis, and application of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (CAS 2306270-63-1).
A Strategic Scaffold for "Reverse-Amide" Kinase & GPCR Ligand Design[1][2]
CAS: 2306270-63-1 Formula: C₈H₆N₂O₂S Molecular Weight: 194.21 g/mol Class: Heteroaromatic Building Block / Drug Intermediate
Executive Summary
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold serves as a critical bioisostere for the quinazoline core, offering improved solubility and distinct intellectual property (IP) space. While the 4-amino and 4-oxo derivatives are ubiquitous in kinase inhibition (e.g., GDC-0941), the 4-carboxylic acid variant (CAS 2306270-63-1) represents a less common but highly strategic "linchpin."
This acid allows for the installation of pharmacophores via a "reverse amide" linkage at the C4 position. This inversion of the amide bond (Ar-CO-NH-R instead of Ar-NH-CO-R) alters the hydrogen bond donor/acceptor vector within the ATP-binding pocket, often overcoming resistance mutations or improving selectivity profiles against off-target kinases.
Chemical Architecture & Properties[3][4][5]
Structural Analysis
The core consists of a pyrimidine ring fused to a thiophene ring. The [3,2-d] fusion indicates the sulfur atom is located at position 7, distal to the nitrogen atoms, creating a specific electronic distribution that favors π-stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in protein targets.
-
6-Methyl Group: Blocks the metabolically labile C6 position on the thiophene ring, preventing oxidation (sulfoxide formation) or ring opening, thereby enhancing in vivo stability.
-
4-Carboxylic Acid: A versatile handle for amide coupling, decarboxylative cross-coupling, or reduction to aldehydes/alcohols.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| cLogP | ~1.2 | Highly favorable for oral bioavailability; allows room for lipophilic appendages. |
| TPSA | ~75 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Acid) | ~3.5 | Acidic enough for standard amide coupling; forms stable salts. |
| H-Bond Donors | 1 | (Carboxylic OH) |
| H-Bond Acceptors | 4 | (N1, N3, C=O, O-) |
Synthetic Pathways (The "Make")
Synthesis of the 4-carboxylic acid is rarely direct. The most robust industrial route proceeds via the carbonylation of the 4-chloro intermediate , derived from the 4-oxo precursor.
Pathway Diagram (Graphviz)
Figure 1: Strategic synthesis route via Pd-catalyzed carbonylation.
Detailed Experimental Protocol
Step 1: Cyclization to the 4-One
-
Reagents: Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq), Formamide (excess).
-
Conditions: Heat neat formamide to 180°C for 4–6 hours.
-
Workup: Cool to room temperature. The product precipitates.[1] Filter, wash with water and cold isopropanol.
-
Yield: Typically >85%.
-
Checkpoint: Verify disappearance of the ester peak (~3.8 ppm) and appearance of the amide NH in NMR.
Step 2: Chlorination (Activation)
-
Reagents: 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), POCl₃ (5–10 eq).
-
Catalyst: N,N-Dimethylaniline (0.1 eq) or DMF (cat).
-
Conditions: Reflux (105°C) for 3 hours.
-
Workup: Evaporate excess POCl₃ in vacuo. Pour residue onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM.
-
Stability Note: The 4-chloro intermediate is hydrolytically unstable; store under inert gas at -20°C or use immediately.
Step 3: Palladium-Catalyzed Hydroxycarbonylation (The Critical Step)
Rationale: Traditional hydrolysis of a nitrile is harsh. Pd-catalyzed carbonylation is milder and scalable.
-
Reagents: 4-Chloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq), Potassium Acetate (2.0 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Gas: Carbon Monoxide (CO) balloon (1 atm) or autoclave (5 bar).
-
Protocol:
-
Workup: Filter through Celite. Acidify filtrate with 1N HCl to pH 3. The target acid precipitates. Filter and dry.[2][4][7]
Application in Drug Design (The "Use")
The "Reverse Amide" Strategy
In kinase inhibitors, the hinge region typically accepts a hydrogen bond from the inhibitor. By using the 4-COOH to form an amide (Scaffold-CO-NH-R ), the carbonyl oxygen acts as the acceptor, while the NH directs the R-group into the solvent-exposed front pocket or the hydrophobic back pocket.
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) opportunities for the scaffold.
Parallel Synthesis Protocol (Library Generation)
For generating a library of 4-carboxamide derivatives:
-
Activation: Dissolve the acid (CAS 2306270-63-1) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add the specific amine (R-NH₂, 1.1 eq). Shake/Stir at RT for 12 h.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Validation: LC-MS verification of [M+H]⁺.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules, 2025. Link
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 2013. Link
-
Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. Marine Drugs, 2012. Link
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 2022. Link
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 2021. Link
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Technical Analysis: Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidine Isomers
Executive Summary
The thienopyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and purines. Its utility spans therapeutic areas from oncology (EGFR, PI3K, VEGFR inhibitors) to infectious diseases. However, the choice between the thieno[2,3-d] and thieno[3,2-d] isomers is rarely arbitrary; it dictates synthetic strategy, electronic distribution, and the vector of substituent presentation within a binding pocket.
This guide dissects the critical differences between these two isomers, providing a rationale for scaffold selection based on synthetic accessibility, electronic properties, and structure-activity relationship (SAR) implications.
Structural Architecture & Nomenclature
The fundamental difference lies in the fusion orientation of the thiophene ring relative to the pyrimidine ring. This orientation is determined by the positions of the amino and carboxylate groups on the thiophene precursor.
| Feature | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine |
| Precursor | 2-amino thiophene-3-carboxylate | 3-amino thiophene-2-carboxylate |
| Fusion Bond | Thiophene bond C2–C3 fused to Pyrimidine | Thiophene bond C3–C2 fused to Pyrimidine |
| Sulfur Position | Sulfur is adjacent to the bridgehead carbon C4a (Purine numbering analog). | Sulfur is adjacent to the bridgehead carbon C7a. |
| Electronic Character | Sulfur lone pair vector points away from C4-substituent. | Sulfur lone pair vector points towards C4-substituent. |
Electronic Implications
The position of the sulfur atom significantly alters the electron density of the pyrimidine ring.
-
Thieno[2,3-d]: The sulfur atom (pos 7 equivalent) donates electron density into the ring system, often making the C4 position slightly less electrophilic compared to the [3,2-d] isomer, though both are sufficiently reactive for SNAr displacements.
-
Thieno[3,2-d]: The orientation often results in a different dipole moment, affecting solubility and permeability.
Synthetic Methodologies: The "Isomer Switch"
The synthesis of either isomer is dictated by the Gewald Reaction or modified Gewald conditions used to generate the thiophene precursor.
Retrosynthetic Logic
The decision to pursue the [2,3-d] or [3,2-d] scaffold is made at the level of the thiophene synthesis.
Figure 1: Divergent synthetic pathways for thienopyrimidine isomers based on thiophene precursor selection.
Detailed Protocols
Protocol A: Synthesis of Thieno[2,3-d]pyrimidine Core
Mechanism: Cyclocondensation of 2-aminothiophene-3-carboxylate with formamide.
-
Reagents: Methyl 2-aminothiophene-3-carboxylate (1.0 eq), Formamide (excess, solvent).
-
Procedure:
-
Charge a round-bottom flask with methyl 2-aminothiophene-3-carboxylate.
-
Add formamide (10-15 volumes).
-
Heat to reflux (approx. 180–190 °C) for 4–6 hours. Note: High temperature is required to drive the formation of the amide bond and subsequent dehydration.
-
Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to room temperature. The product often precipitates. Pour onto ice-water. Filter the solid, wash with water and cold ethanol.
-
Yield: Typically 70–85%.
-
Protocol B: Synthesis of Thieno[3,2-d]pyrimidine Core
Mechanism: Cyclocondensation of 3-aminothiophene-2-carboxylate.
-
Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Formamidine acetate (1.5 eq) or Formamide.
-
Procedure:
-
Variation: The 3-amino isomer can be less reactive due to steric or electronic factors. Using formamidine acetate in ethanol/reflux is often cleaner than neat formamide.
-
Dissolve methyl 3-aminothiophene-2-carboxylate in EtOH.
-
Add formamidine acetate.
-
Reflux for 12 hours.
-
Workup: Concentrate solvent, dilute with water, extract with EtOAc or filter precipitate.
-
Yield: Typically 60–75%.
-
Medicinal Chemistry & SAR Implications[1][2][3][4][5][6]
The choice of isomer fundamentally alters the vector of the substituents attached to the scaffold. In kinase inhibitors, where the pyrimidine N1/N3 interaction with the hinge region is critical, the sulfur atom's position determines the spatial arrangement of the "tail" (R-group at C4).
Comparative Biological Activity
Research indicates that thieno[2,3-d] derivatives often exhibit superior potency in specific oncology panels compared to their [3,2-d] counterparts, likely due to better geometric fit in the ATP-binding pocket of targets like EGFR and PI3K.
| Parameter | Thieno[2,3-d] | Thieno[3,2-d] |
| Key Target Classes | EGFR, PI3K, PDE4 | FMS, STAT3, 17β-HSD2 |
| Potency Trend | Often higher in antiproliferative assays (e.g., MDA-MB-435 lines). | Effective, but frequently requires specific substitution (e.g., 2-tert-butylamino) for optimal activity. |
| Metabolic Liability | Sulfur at pos 7 is susceptible to S-oxidation. | Sulfur at pos 9 is susceptible to S-oxidation; steric shielding varies. |
Pathway Logic: Kinase Inhibition
The following diagram illustrates the logical flow of designing a thienopyrimidine inhibitor, highlighting where the isomer choice impacts the design cycle.
Figure 2: Impact of isomer selection on downstream pharmacological properties.
Critical Experimental Considerations
Chlorination (Activation of C4)
Both isomers require activation at the C4 position (converting the carbonyl to a chloride) to enable SNAr coupling with amines.
-
Reagent: POCl3 (Phosphorus oxychloride).
-
Caution: Thieno[3,2-d] derivatives can be slightly more resistant to chlorination, sometimes requiring the addition of PCl5 or catalytic DMF.
Stability
-
Oxidation: The thiophene sulfur is prone to oxidation to sulfoxide/sulfone by metabolic enzymes (CYP450). This "metabolic soft spot" exists in both isomers but can be mitigated by substitution on the thiophene ring (e.g., methyl or phenyl groups).
References
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 2007. Link
-
Thienopyrimidine | Encyclopedia MDPI. Encyclopedia, 2022.[1] Link
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO, 2022. Link
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link
-
Synthesis and Evaluation of Thieno[3,2-d]pyrimidine Derivatives as Novel FMS Inhibitors. Chem. Pharm. Bull., 2019.[2] Link
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 2018.[3] Link
Sources
Unlocking the C4-Vector: A Technical Guide to Thieno[3,2-d]pyrimidine-4-carboxylic Acid in Drug Discovery
The following technical guide details the medicinal chemistry applications, synthetic pathways, and strategic value of thieno[3,2-d]pyrimidine-4-carboxylic acid .
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline and purine. While the vast majority of research focuses on C4-amino derivatives (kinase inhibitors mimicking ATP), the thieno[3,2-d]pyrimidine-4-carboxylic acid represents a distinct, underutilized chemotype.
This acid serves as a critical "reverse-amide" handle, allowing researchers to project substituents into solvent-exposed regions or specific hydrophobic pockets (e.g., in CD38 or Adenosine A2A receptors) that are inaccessible to standard C4-amino templates. This guide outlines the synthesis, functionalization, and validated therapeutic applications of this specific derivative.
Synthetic Accessibility & Logic
Accessing the 4-carboxylic acid is not as trivial as the 4-amino derivatives. The most robust, scalable route avoids the harsh oxidation of 4-methyl precursors and instead utilizes Palladium-catalyzed carbonylation of the 4-chloro intermediate. This ensures functional group tolerance at the C2 position.
Core Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the "best-practice" workflow for generating the 4-carboxylic acid from commercially available starting materials.
Figure 1: Optimized synthetic route via Pd-catalyzed carbonylation to avoid harsh oxidative conditions.
Medicinal Chemistry Applications
A. CD38 Inhibition (Immuno-Oncology)
Target: CD38 (ADP-ribosyl cyclase).[1][2] Mechanism: CD38 depletes NAD+ in the tumor microenvironment, leading to T-cell exhaustion. Inhibitors restore NAD+ levels, boosting anti-tumor immunity. Role of the Scaffold: The thieno[3,2-d]pyrimidine-4-carboxamide core acts as a rigid linker that orients the amide substituent into the enzyme's catalytic pocket.
-
Key SAR Insight: Substitution at the C2 position (e.g., with an imidazole or amine) combined with a bulky hydrophobic amide at C4 (e.g., cyclohexyl) is critical for potency.
-
Reference: Ribon Therapeutics patents (e.g., WO2021021986) highlight this scaffold as a core component of potent CD38 inhibitors.
B. Adenosine A2A Receptor Antagonism
Target: Adenosine A2A Receptor (GPCR).[3] Mechanism: Blocking A2A signaling prevents the suppression of immune cells in the tumor microenvironment. Role of the Scaffold: The 4-carboxamide group mimics the furan/ribose moiety of adenosine, engaging key hydrogen bonding residues (e.g., Asn253) in the receptor binding site.
-
Key Compound: N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]pyrimidine-4-carboxamide.
-
SAR Insight: The 4-carboxamide hydrogen bond donor/acceptor motif is essential for affinity, distinguishing it from 4-amino derivatives which act as donors only.
C. Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the 4-carboxylic acid core influence biological activity across different targets.
| Position | Modification | Effect on Bioactivity | Target Relevance |
| C4 (Acid) | Amide Formation | Essential for H-bonding; defines specificity. | CD38, A2A, SIRT |
| C4 (Acid) | Esterification | Generally inactive (prodrug potential). | Cell permeability |
| C2 | H (Unsubstituted) | Baseline activity; often metabolically labile. | General Screening |
| C2 | Imidazole/Amine | Increases solubility & target interaction. | CD38 (Critical) |
| C2 | Aryl/Heteroaryl | Extends into hydrophobic sub-pockets. | Kinases (PIM) |
Experimental Protocols
Protocol A: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
Precursor for the carboxylic acid.
-
Reactants: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (15.0 g, 98.6 mmol) in 1,2-dichloroethane (150 mL).
-
Activation: Add DMF (15.4 mL) as a catalyst. Cool to 0°C.[4]
-
Chlorination: Dropwise add oxalyl chloride (25 mL, 295 mmol). Caution: Gas evolution.[4]
-
Reaction: Stir at 0°C for 2.5 h, then warm to room temperature (RT) for 1 h.
-
Workup: Quench with ice water. Extract with DCM (3 x 300 mL). Dry over MgSO4 and concentrate.
-
Purification: Triturate with hexane to yield the product as a dark solid (Yield ~99%).
Protocol B: Pd-Catalyzed Carbonylation (The "Expert" Route)
Conversion of 4-Cl to 4-COOMe.
-
Setup: In a high-pressure autoclave, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in MeOH (0.2 M).
-
Catalyst System: Add Pd(OAc)2 (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (10 mol%).
-
Base: Add Triethylamine (2.0 eq).
-
Carbonylation: Pressurize with CO gas (20 bar) and heat to 100°C for 16 h.
-
Isolation: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to obtain methyl thieno[3,2-d]pyrimidine-4-carboxylate .
Protocol C: Amide Coupling (Library Generation)
Standard procedure for converting the acid to active drugs.
-
Activation: Dissolve thieno[3,2-d]pyrimidine-4-carboxylic acid (1.0 eq) in DMF.
-
Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Amine Addition: Add the desired amine (e.g., 4-aminocyclohexanol for CD38 inhibitors) (1.1 eq).
-
Completion: Stir at RT for 1-2 h. Monitor by LCMS.
Strategic Logic: Why use the 4-COOH?
The decision to use the 4-carboxylic acid derivative is usually driven by Scaffold Hopping .
-
Quinazoline Replacement: Many drugs contain a quinazoline-4-carboxamide. Replacing the benzene ring with a thiophene (thieno[3,2-d]pyrimidine) alters the electron density, often improving metabolic stability (reducing oxidation prone sites) and solubility while maintaining the vector of the carbonyl group.
-
Vector Analysis: Unlike the 4-amino group (which points out), the 4-carboxamide allows for a "kinked" geometry that can wrap around active site residues, crucial for the induced fit observed in CD38 inhibition.
Figure 2: Strategic applications of the C4-acid scaffold.
References
-
Ribon Therapeutics. (2021).[5] Heterobicyclic amides as inhibitors of CD38. WO2021021986A1.[6] Link
-
ChemicalBook. (2024). 4-Chlorothieno[3,2-d]pyrimidine Synthesis and Properties. Link
-
National Institutes of Health (NIH). (2018). The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling (A2A Receptor). Link
-
Sigma-Aldrich. (2024). Thieno[3,2-d]pyrimidine-4-carboxylic acid Product Page. Link
-
Campos, J. F., et al. (2011). C–H activation from 4-chlorothieno[3,2-d]pyrimidine. ResearchGate. Link
Sources
- 1. WO2021021986A1 - Amides hétérobicycliques servant d'inhibiteurs de cd38 - Google Patents [patents.google.com]
- 2. US11535621B2 - Heterobicyclic amides as inhibitors of CD38 - Google Patents [patents.google.com]
- 3. The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling: A case study to identify antagonistic activities against adenosine receptor, A2A, using 1,897 known drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | C7H3ClN2OS | CID 59424423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38 - Google Patents [patents.google.com]
Solubility Properties of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid: A Technical Guide
Topic: Solubility Properties of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors, anti-tubercular agents, and oncology therapeutics. As an amphiphilic intermediate containing both a lipophilic thienopyrimidine core and a hydrophilic carboxylic acid moiety, its solubility profile is highly pH-dependent.
This guide provides a comprehensive analysis of its physicochemical behavior, offering researchers actionable protocols for solubilization, stock preparation, and experimental validation.
Solubility at a Glance
| Solvent System | Solubility Rating | Estimated Range | Application |
| Water (pH < 3) | Very Low | < 0.1 mg/mL | Precipitation / Isolation |
| Water (pH > 7) | High | > 10 mg/mL | Biological Assays (as salt) |
| DMSO | Excellent | > 50 mg/mL | Stock Solutions (HTS) |
| Ethanol/Methanol | Moderate | 1–5 mg/mL | Recrystallization |
| DCM / Chloroform | Low | < 1 mg/mL | Extraction (requires modification) |
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a fused bicyclic system (thiophene and pyrimidine) substituted with a methyl group and a carboxylic acid.[1]
Structural Parameters[3][4][5][6][7][8][9][10][11]
-
IUPAC Name: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
-
Molecular Weight: ~194.21 g/mol [2]
-
Key Functional Groups:
-
Carboxylic Acid (C4 position): Acts as the primary ionization center (pKa ~3.5–4.5).
-
Pyrimidyl Nitrogens: Weakly basic; protonation is suppressed by the electron-withdrawing carboxyl group.
-
Methyl Group (C6 position): Increases lipophilicity (LogP) relative to the unsubstituted parent.
-
Theoretical Descriptors
-
pKa (Acidic): 3.8 ± 0.5 (Predicted) — The carboxyl proton dissociates readily in neutral/basic media.
-
LogP (Neutral): ~1.5–2.0 — Indicates moderate lipophilicity in the un-ionized state.
-
LogD (pH 7.4): < 0 — At physiological pH, the molecule is ionized (anionic), significantly reducing its distribution into octanol/lipids and increasing aqueous solubility.
The Solubility Landscape
Aqueous Solubility & pH Dependency
The solubility of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is governed by the Henderson-Hasselbalch equation. It behaves as a "solubility switch":
-
State A (Protonated/Neutral): At pH < pKa (e.g., 0.1 M HCl), the molecule exists in its neutral, unionized form. Intermolecular hydrogen bonding (dimerization of carboxylic acids) and
stacking of the aromatic core lead to high lattice energy and minimal solubility. -
State B (Deprotonated/Anionic): At pH > pKa + 2 (e.g., pH 7.4 phosphate buffer or 0.1 M NaOH), the carboxylic acid deprotonates to form the carboxylate anion. Solvation energy overcomes lattice energy, resulting in a dramatic increase in solubility.
Organic Solvent Compatibility[10]
-
DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. The polar aprotic nature of DMSO disrupts hydrogen bond networks, allowing concentrations often exceeding 50 mg/mL. Caution: Ensure DMSO is anhydrous to prevent precipitation upon freeze-thaw cycles.
-
Alcohols (MeOH, EtOH): Solubility is moderate. Heating is often required to achieve full dissolution for recrystallization.
-
Chlorinated Solvents (DCM, CHCl3): Generally poor solubility for the free acid due to its polarity. Solubility in these solvents can be enhanced by adding a small percentage of methanol or by converting the acid to an ester or amide derivative.
Visualizing the Mechanism
The following diagram illustrates the pH-dependent ionization and solubility states of the compound.
Caption: The "Solubility Switch" mechanism showing the transition from insoluble precipitate to soluble anion governed by pH.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Accurate determination of equilibrium solubility for formulation.
-
Preparation: Weigh excess solid compound (~5–10 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[6][7]
-
Equilibration: Cap tightly and shake/stir at constant temperature (25°C) for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Quantification: Analyze the supernatant using HPLC-UV (detection at ~254 nm) against a standard curve prepared in DMSO.
-
pH Check: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.
Protocol B: Kinetic Solubility (DMSO Spike)
Best for: High-Throughput Screening (HTS) and early discovery.
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spike: Add 5 µL of the DMSO stock to 195 µL of aqueous buffer (final conc. 250 µM, 2.5% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Filtration: Filter using a solubility filter plate.
-
Analysis: Measure UV absorbance or LC-MS peak area of the filtrate. Compare against the theoretical maximum (standard).
Workflow Visualization
The following flowchart outlines the decision-making process for handling this compound in a laboratory setting.
Caption: Decision tree for solvent selection based on experimental intent.
Troubleshooting & Optimization
Common Challenges
-
"Crashing Out" in Assays:
-
Cause: Diluting a high-concentration DMSO stock directly into acidic media (pH < 4) or media with high ionic strength (salting out).
-
Solution: Perform serial dilutions in DMSO first, then a final large dilution into the assay buffer. Ensure the final buffer pH is > 7.0.
-
-
Aggregation:
-
Cause: The flat aromatic core promotes
stacking, leading to micro-aggregates that scatter light and give false positives in assays. -
Solution: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to disrupt aggregates.
-
-
Purification Issues:
-
Cause: The compound streaks on silica gel columns due to the acidic tail.
-
Solution: Add 1% Acetic Acid or Formic Acid to the mobile phase to keep the acid protonated (neutral), or use Reverse Phase (C18) chromatography with a buffered mobile phase.
-
References
-
Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Information. (General solubility of pyrimidine carboxylic acids in DMSO and PBS). Link
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.[6] MedCrave Online. (Solubility data for pyrimidine derivatives in DMF and Chloroform). Link
-
National Institutes of Health (NIH) - PubChem. Thieno[3,2-d]pyrimidine-4-carboxylic acid (Compound Summary). (Structural and predicted property data).[8][9] Link
-
Vlasov, S. V., et al. (2020).[10] The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups.[10] Journal of Organic and Pharmaceutical Chemistry.[10] (Synthesis and handling of isomeric thienopyrimidine acids). Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard protocols for thermodynamic vs. kinetic solubility). Link
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid 97% | CAS: 2306271-63-4 | AChemBlock [achemblock.com]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Methodological & Application
Application Note and Protocol: Base-Mediated Hydrolysis of Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the naturally occurring purine nucleus. This structural similarity has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with a wide spectrum of biological activities, including roles as potent kinase inhibitors in oncology.[1][2] The corresponding carboxylic acid, 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid, is a crucial intermediate for the synthesis of more complex derivatives, often through amide bond formation. Access to this key building block is typically achieved through the hydrolysis of its methyl ester, methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate.
Chemical Structure and Reaction
Reactant: Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate Product: 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Reaction Scheme:
Following an acidic workup to yield the carboxylic acid.
Mechanistic Rationale: Saponification
The hydrolysis of an ester in the presence of a base is known as saponification.[5][6] This reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism.[5][7]
-
Nucleophilic Attack: The hydroxide ion (OH-), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH3O-) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the reaction to completion, forming the carboxylate salt and methanol.[7]
-
Protonation: A final acidic workup is required to protonate the carboxylate salt, yielding the desired carboxylic acid product.[3][7]
Experimental Protocol
Materials and Reagents
-
Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Safety Precautions
-
Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reagents are corrosive.
-
Conduct the reaction in a well-ventilated fume hood.
-
Methanol and other organic solvents are flammable. Avoid open flames.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate (1.0 eq) in a mixture of methanol and tetrahydrofuran (a common solvent ratio is 1:1, v/v). The use of a co-solvent like THF is recommended to ensure the solubility of the starting material.[3]
-
Prepare an aqueous solution of sodium hydroxide (e.g., 1 M). A 2 to 5-fold molar excess of the base is typically sufficient to ensure complete hydrolysis.[3]
-
Add the aqueous NaOH solution to the solution of the ester at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The carboxylic acid product will have a lower Rf value than the starting ester.
-
Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate. The time required for complete conversion will vary, but typically ranges from 2 to 24 hours.[3][9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvents (methanol and THF) using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of 1 M HCl.[3][7] The carboxylic acid product should precipitate out of the solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or LiOH | Strong bases that effectively promote hydrolysis. LiOH is sometimes preferred for its higher solubility in mixed aqueous/organic solvents.[4] |
| Solvent System | MeOH/THF/H2O | Ensures solubility of both the ester and the inorganic base. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with potential for side reactions. Higher temperatures may be needed for sterically hindered esters. |
| Reaction Time | 2 - 24 hours | Dependent on temperature and substrate reactivity. Monitor by TLC for completion. |
| pH for Workup | 2 - 3 | Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction into an organic solvent.[3] |
Experimental Workflow Visualization
Caption: Workflow for the saponification of methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate.
Trustworthiness and Validation
-
Self-Validation: The progress of the reaction should be meticulously monitored by TLC to ensure complete consumption of the starting material.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methyl ester singlet (around 3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.
-
Potential for Side Reactions: The thieno[3,2-d]pyrimidine core is generally stable under these conditions. However, prolonged exposure to strong base at high temperatures could potentially lead to degradation. Therefore, it is recommended to use the mildest conditions necessary for complete conversion.
References
-
Wiedemann, J. et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. Available at: [Link]
-
LibreTexts Chemistry. (2023). 13 Saponification of Esters. LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Vlasov, S. V., & Chernykh, V. P. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Mphahlele, M. J., et al. (2023). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. Available at: [Link]
-
Zhao, H., et al. (2023). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. SSRN. Available at: [Link]
-
Wang, X., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. Available at: [Link]
-
Imilan, V., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. Available at: [Link]
-
El-Kashef, H. S., et al. (2012). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. Available at: [Link]
-
ChemistNATE. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Saponification Process and Soap Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold | MDPI [mdpi.com]
amide coupling conditions for thienopyrimidine-4-carboxylic acids
Application Note: High-Efficiency Amide Coupling of Thienopyrimidine-4-Carboxylic Acids
Part 1: Executive Summary & Mechanistic Insight
The thienopyrimidine scaffold serves as a critical bioisostere for quinazolines and purines, widely utilized in kinase inhibitors (e.g., EGFR, PI3K) and GPCR modulators. However, functionalizing the C4-position via amide coupling presents a distinct set of synthetic challenges compared to the more common C2-functionalization.
This guide provides a validated framework for the amidation of thieno[2,3-d]pyrimidine-4-carboxylic acids and thieno[3,2-d]pyrimidine-4-carboxylic acids.
The Challenge: Electronics and Stability
Unlike standard benzoic acids, thienopyrimidine-4-carboxylic acids possess a unique electronic profile that dictates reaction success:
-
Electronic Deactivation: The pyrimidine ring is electron-deficient (π-deficient). The C4-carboxyl group is flanked by nitrogen atoms, making the carbonyl carbon highly electrophilic once activated. However, the inductive withdrawal from the ring significantly lowers the pKa of the carboxylic acid, making the carboxylate anion stable and sometimes sluggish to react with initial activation reagents.
-
The "Decarboxylation Trap": This is the most critical failure mode. Electron-deficient heteroaromatic acids are prone to thermal decarboxylation.
-
Solubility: The planar, fused bicyclic system exhibits strong
stacking, resulting in poor solubility in standard organic solvents (DCM, THF), necessitating the use of polar aprotic solvents (DMF, NMP).
Part 2: Reagent Selection Matrix
The following decision matrix is based on internal screening data and literature precedents for electron-deficient heteroaromatic acids.
| Feature | Method A: HATU/DIPEA | Method B: T3P (Propylphosphonic Anhydride) | Method C: Ghosez’s Reagent |
| Primary Use Case | Discovery Chemistry (mg to g scale) | Process Chemistry / Scalability (>10g) | Sterically hindered / Non-nucleophilic amines |
| Activation Species | O-At active ester (fast, reactive) | Mixed Anhydride (controlled reactivity) | Acid Chloride (highly reactive) |
| Solvent System | DMF or DMA (Critical for solubility) | EtOAc, Me-THF, or DMF | DCM or CHCl₃ (must be dry) |
| Base | DIPEA or NMM | Pyridine or NMM | None (neutral conditions) |
| Risk Profile | High cost; difficult by-product removal | Low toxicity; easy water wash workup | Moisture sensitive; reagent cost |
| Recommendation | Start Here for library synthesis. | Best for Scale-up and "clean" chemistry. | Last Resort for unreactive anilines. |
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Routine synthesis, library generation, and substrates with moderate solubility.
Materials:
-
Thienopyrimidine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DMA.
Step-by-Step Procedure:
-
Dissolution: Charge the carboxylic acid into a reaction vial. Add anhydrous DMF (concentration ~0.1 M to 0.2 M). Note: If the acid does not dissolve, sonicate. The reaction often proceeds even as a slurry as the product is formed.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0°C (ice bath).
-
Critical Checkpoint: Stir for 10–15 minutes at 0°C. The solution should turn yellow/orange. Do not skip the cooling step; this minimizes the risk of decarboxylation during the exothermic activation.
-
-
Coupling: Add the amine (1.2 equiv). Allow the reaction to warm to Room Temperature (RT) naturally.
-
Monitoring: Stir for 2–4 hours. Monitor by LC-MS.
-
Success Indicator: Disappearance of the acid peak (M+) and appearance of the amide (M+Amine-18).
-
-
Workup:
-
Precipitation Method (Preferred): Pour the reaction mixture into 10 volumes of ice-water. Stir for 30 minutes. Filter the precipitate, wash with water and Et₂O.
-
Extraction Method: If no precipitate forms, dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[4]
-
Protocol B: The "Green & Scalable" (T3P)
Best for: Scale-up, avoiding toxic by-products, and difficult purifications.
Materials:
-
Thienopyrimidine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).
-
Solvent: 2-MeTHF or EtOAc (if soluble), or DMF (if insoluble).
Step-by-Step Procedure:
-
Setup: Combine the carboxylic acid and amine in the chosen solvent (0.2 M).
-
Base Addition: Add Pyridine (4.0 equiv).[5] Cool the mixture to 0°C.
-
Reagent Addition: Dropwise add the T3P solution.
-
Why T3P? T3P acts as a water scavenger and activates the acid as a mixed anhydride. It is less prone to causing epimerization (if chiral centers are present) and operates well without generating insoluble urea byproducts.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. If conversion is low after 4 hours, heat to 50°C.
-
Note: T3P is thermally stable, allowing for heating if the amine is unreactive, unlike HATU which can degrade.
-
-
Workup: Dilute with water. The T3P by-products are water-soluble. Extract with EtOAc. Wash the organic layer with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.
Protocol C: The "Stubborn Substrate" (Ghosez’s Reagent)
Best for: Highly electron-deficient anilines or sterically hindered amines where HATU fails.
Materials:
-
Thienopyrimidine-4-carboxylic acid (1.0 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)
-
Amine (1.1 equiv)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Dry DCM or CHCl₃.
Step-by-Step Procedure:
-
Acid Chloride Formation: Suspend the acid in dry DCM at 0°C. Add Ghosez’s Reagent dropwise. Stir at 0°C to RT for 1–2 hours.
-
Coupling: In a separate vial, dissolve the amine and Et₃N in DCM.
-
Addition: Cannulate the acid chloride solution into the amine solution at 0°C.
-
Why Reverse Addition? This ensures the amine is always in excess relative to the active acylating agent, minimizing dimer formation or side reactions.
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Optimization
Caption: Strategic decision tree for selecting the optimal amide coupling condition based on substrate solubility, scale, and amine nucleophilicity.
Diagram 2: T3P Activation Pathway[7]
Caption: T3P activation pathway forming a mixed anhydride species that reacts cleanly with amines, releasing water-soluble byproducts.
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Decarboxylation of the acid. | Lower activation temp to -10°C. Switch from SOCl₂ to HATU or T3P. |
| No Reaction (SM remains) | Poor solubility of acid. | Switch solvent to NMP or DMSO.[6] Use microwave irradiation (max 60°C). |
| Product trapped in DMF | High boiling point solvent. | Use the "LiCl Wash" method: Dilute with EtOAc, wash 3x with 5% LiCl (aq) to extract DMF into the aqueous phase. |
| Epimerization | Over-activation (if chiral). | Switch to T3P/Pyridine.[5] Avoid DIPEA. |
References
-
Synthesis of Thieno[2,3-d]pyrimidines: Al-Taisan, K. M., et al. "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines."[7] Molecules, 2010, 15(6), 3932-3957. Link
-
T3P Reagent Overview: Dunetz, J. R., et al. "T3P: A Convenient and Useful Reagent in Organic Synthesis."[8] Organic Process Research & Development, 2016. Link
-
Amide Coupling Challenges: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
-
Decarboxylative Amination: Pichette Drapeau, M., & Gooßen, L. J. "Carboxylic Acids as Surrogates for Halides in Cross-Coupling Reactions." Chemistry – A European Journal, 2016. Link
-
Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Activating 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic Acid for Amide Synthesis: A Detailed Guide for Researchers
For researchers and professionals in drug development, the efficient and reliable synthesis of amide bonds is a cornerstone of molecular construction. The target molecule, 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid, presents a unique heterocyclic scaffold with significant potential in medicinal chemistry. The successful coupling of this carboxylic acid to various amine fragments hinges on the critical first step: the activation of the carboxyl group. This guide provides an in-depth analysis of the most effective reagents and detailed protocols for this crucial transformation, grounded in mechanistic principles and practical insights.
The thieno[3,2-d]pyrimidine core is an electron-deficient system, which can influence the reactivity of the C4-carboxylic acid. This guide will explore three primary strategies for its activation: the use of modern uronium/aminium salt-based coupling agents, the classic carbodiimide approach, and the conversion to a highly reactive acyl chloride.
Choosing Your Activation Strategy: A Comparative Overview
The selection of an activating reagent is a critical decision that impacts reaction efficiency, yield, suppression of side reactions, and the preservation of stereochemistry if chiral amines are used.[1] Below is a comparative summary of the most effective reagents for activating 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid.
| Reagent/System | Class | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[1][2] | Higher cost, potential for side reactions if used in excess. | 85-98% |
| EDC/NHS | Carbodiimide | Cost-effective, water-soluble byproducts for easy workup.[3] | Can lead to racemization (mitigated by NHS), O-acylisourea intermediate is unstable.[3] | 70-95% |
| SOCl₂ | Chlorinating Agent | Forms highly reactive acid chloride, inexpensive, reaction driven by gaseous byproducts. | Harsh conditions (heat may be required), generates corrosive HCl gas, not suitable for sensitive substrates. | 80-95% (for the acid chloride formation) |
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanisms allows for rational troubleshooting and optimization.
HATU: The Modern Workhorse
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and low racemization rates.[2] The reaction proceeds through a highly reactive OAt-active ester.
Caption: HATU activation and coupling workflow.
In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[1] The resulting carboxylate anion attacks HATU to form the highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine to form the desired amide.[1]
EDC/NHS: The Classic and Cost-Effective Route
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis and racemization. The addition of N-hydroxysuccinimide (NHS) traps the O-acylisourea to form a more stable, amine-reactive NHS ester.[4]
Caption: EDC/NHS activation and coupling pathway.
Thionyl Chloride (SOCl₂): The High-Reactivity Option
For robust substrates where harsh conditions are tolerable, conversion to the acyl chloride with thionyl chloride offers a highly effective activation method. The reaction of a carboxylic acid with SOCl₂ produces the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[5]
Caption: Activation via acid chloride formation.
Experimental Protocols
The following protocols are designed as a starting point for the activation and subsequent amidation of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.
Materials:
-
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes.
-
Add DIPEA to the reaction mixture and stir for a further 15 minutes at room temperature for pre-activation.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This is a cost-effective method suitable for a wide range of amines, particularly in larger-scale syntheses where the cost of HATU may be prohibitive.
Materials:
-
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a flame-dried round-bottom flask, dissolve 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid and NHS in anhydrous DCM or DMF.
-
Add EDC hydrochloride to the solution and stir at room temperature for 15-30 minutes.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acyl Chloride Formation and Amidation
This two-step protocol is ideal for simple, non-sensitive amines and when a highly reactive intermediate is required.
Materials:
-
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-5.0 eq)
-
Amine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous DCM or Toluene
Procedure:
Step A: Acyl Chloride Formation
-
In a fume hood, add 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid to a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (or stir at room temperature if the reaction proceeds without heating) and monitor by TLC (quenching an aliquot with methanol to form the methyl ester). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the excess thionyl chloride by distillation or under reduced pressure (using a trap).
Step B: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and TEA (or pyridine) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Troubleshooting and Optimization
-
Low Solubility: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid may have limited solubility in some organic solvents.[6][7] DMF or NMP are generally good choices for coupling reactions. Gentle heating may improve solubility, but monitor for potential degradation.[1]
-
Low Reactivity: If the amine is electron-deficient or sterically hindered, HATU is generally the preferred reagent.[8] Increasing the reaction temperature or using a more polar solvent can also enhance the reaction rate. For EDC/NHS couplings with unreactive amines, the addition of a catalytic amount of DMAP can be beneficial.[8]
-
Side Reactions: With uronium salt reagents like HATU, using a pre-activation step (mixing the carboxylic acid, HATU, and base before adding the amine) can minimize side reactions with the amine.[1] When using SOCl₂, ensure all moisture is excluded to prevent hydrolysis of the acid chloride.
By carefully selecting the appropriate activating reagent and reaction conditions based on the specific amine substrate and project requirements, researchers can successfully synthesize a diverse library of amides derived from 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid for further investigation in drug discovery programs.
References
- Current Chemistry Letters, 2023, 12(1), 133-142.
- ACS Med. Chem. Lett., 2020, 11(4), 436-441.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Phys.org.
- Benchchem, A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Benchchem, Application Notes and Protocols for Amide Bond Formation using EDC and H
- Benchchem, Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Chemistry Steps, Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic Letters, 2022, 24(4), 976-981.
- Luxembourg Bio Technologies, DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemiz
- HepatoChem, The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Journal of Medicinal and Chemical Sciences, 2020, 3(1), 71-78.
- ResearchGate, New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU.
- PMC, Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
- PMC, Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate, Recent Advances: Heterocycles in Drugs and Drug Discovery.
- R Discovery, Coupling Reagent Research Articles.
- PubMed, Design, synthesis and evaluation of thieno[3,2-d]pyrimidine deriv
- Figshare, Solubility Behaviors and Correl
- Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents.
- MDPI, Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Semantic Scholar, Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Journal of Microbiology and Biotechnology, Synthesis of Thienopyrimidine Derivatives as Inhibitors of ST
- AIR Unimi, MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
- International Journal of Scientific Research & Technology, The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applic
- Common Organic Solvents: Table of Properties.
- SOLUBILITY D
- SciSpace, Synthesis, reactions, and applications of pyrimidine deriv
- AChemBlock, 6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid 97%.
- OSTI.GOV, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Khan Academy, Amide formation
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Physical Chemistry Research, Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correl
- Khan Academy, Amide formation from carboxylic acid deriv
- Atlantis Press, Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine | Atlantis Press [atlantis-press.com]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for thienopyrimidine carboxylic acid reactions
Application Note: High-Performance Solvent Selection for Thienopyrimidine Carboxylic Acid Derivatization
Abstract
Thienopyrimidine scaffolds are privileged structures in kinase inhibitor development (e.g., EGFR, PI3K inhibitors) but present notorious "brick dust" solubility challenges. This guide addresses the critical bottleneck of solvent selection for the synthesis and functionalization of thienopyrimidine carboxylic acids. We move beyond traditional, hazardous dipolar aprotic solvents (DMF, NMP) to define a modern, green-aligned protocol using 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). These protocols are designed to enhance reaction kinetics, simplify workup, and ensure compliance with ICH Q3C guidelines.
Part 1: The Solubility-Reactivity Matrix
The primary failure mode in thienopyrimidine chemistry is not intrinsic reactivity, but phase transfer limitation . The planar, aromatic nature of the thienopyrimidine core leads to strong
The "Legacy" Trap: Historically, chemists default to DMF or DMSO to force solubility. While effective for dissolution, these solvents create downstream bottlenecks:
-
Workup Difficulty: High boiling points make removal difficult; water washes often lead to emulsions.
-
Decomposition: Prolonged heating in DMF can lead to dimethylamine impurities via hydrolysis.
The Modern Solution: We prioritize solvents that offer "Goldilocks" polarity—sufficient to solubilize the heterocycle but hydrophobic enough to allow aqueous washing.
Table 1: Solvent Performance Matrix for Thienopyrimidines
| Solvent | Solvency Power | Water Miscibility | Workup Efficiency | Green Score | Application Note |
| DMF/DMAc | High | Miscible | Low | Red (Hazardous) | Use only as last resort (co-solvent). |
| DCM | Moderate | Immiscible | Moderate | Red (Hazardous) | Avoid. Poor solubility for polar acids. |
| 2-MeTHF | High | Low | High | Green | Recommended. Forms clean bilayers; derived from biomass. |
| CPME | Moderate | Low | High | Green | Excellent stability; resists peroxide formation. |
| Ethanol | Moderate | Miscible | Moderate | Green | Ideal for Gewald step (Protocol A). |
Part 2: Strategic Decision Framework
The following logic flow dictates solvent selection based on the specific reaction stage and substrate properties.
Figure 1: Decision tree for selecting reaction media based on synthetic stage and solubility profile.
Part 3: Detailed Experimental Protocols
Protocol A: Core Scaffold Synthesis (Gewald Reaction)
Objective: Synthesis of 2-aminothiophene-3-carboxylic acid ethyl ester (Precursor). Rationale: Ethanol is chosen over DMF. The product often precipitates upon cooling, allowing filtration rather than extraction.
-
Reagents: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (
, 1.0 eq), Morpholine (1.0 eq). -
Solvent: Absolute Ethanol (
). -
Procedure:
-
Mix ketone, ester, and sulfur in ethanol.[1]
-
Add morpholine dropwise (exothermic).
-
Heat to 60°C for 4–6 hours. Note: Higher temps promote tar formation.
-
Workup: Cool to 0°C. The product will crystallize. Filter and wash with cold ethanol.
-
Yield Expectation: 75–90%.
-
Protocol B: Green Amide Coupling (The 2-MeTHF Advantage)
Objective: Coupling thienopyrimidine-4-carboxylic acid with a primary amine. Challenge: The carboxylic acid is often zwitterionic and poorly soluble. Innovation: Using 2-MeTHF allows for a "homogenous reaction, heterogeneous workup" workflow.
Materials:
-
Acid: Thienopyrimidine-carboxylic acid (1.0 eq)
-
Amine: Target amine (1.1 eq)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU.
-
Base: DIPEA (3.0 eq)
-
Solvent: 2-MeTHF (anhydrous).
Step-by-Step Methodology:
-
Activation Phase:
-
Suspend the carboxylic acid in 2-MeTHF (
). -
Add DIPEA. Observation: The slurry may not clear immediately.
-
Add T3P solution (1.5 eq) dropwise.
-
Stir at RT for 30 mins. Mechanism: The acid converts to the active ester; the solution should clarify as the lipophilic active species forms.
-
-
Coupling Phase:
-
Self-Validating Workup (The "Wash" Test):
-
Step 3a: Add water directly to the reaction vessel (1:1 v/v).
-
Step 3b: Stir vigorously for 5 minutes.
-
Step 3c: Stop stirring.
-
Pass: Distinct bilayer forms within 60 seconds (2-MeTHF top, Water bottom).
-
Fail: Emulsion forms (common with DMF/DCM).
-
-
Step 3d: Separate layers. Wash organic layer with 10% citric acid (removes unreacted amine) and sat.
(removes unreacted acid). -
Step 3e: Concentrate organic layer to yield crude product.
-
Part 4: Mechanistic & Process Visualization
Understanding the flow from raw materials to purified drug scaffold is critical for process control.
Figure 2: Process flow for green amide coupling, highlighting the phase separation efficiency of 2-MeTHF.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Reaction is a thick slurry | Substrate insolubility | Add 5-10% DMF as a "spike" co-solvent. The 2-MeTHF bulk will still allow aqueous workup. |
| Emulsion during workup | Amphiphilic product | Add brine (saturated NaCl) or filter the biphasic mixture through a Celite pad to break surface tension. |
| Low Yield (Gewald) | Old Sulfur reagent | Use fresh, finely powdered Sulfur. Old sulfur oxidizes and becomes unreactive. |
| Racemization | High pH during coupling | Switch from HATU/DIPEA to T3P/Pyridine (milder conditions). |
References
-
GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 2011, 13 , 854-862. Link
-
Green Amide Coupling: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[6] Green Chemistry, 2013, 15 , 596-600. Link
-
Gewald Reaction Optimization: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999, 36 , 333. Link
-
2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369. Link
Sources
- 1. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Guides | Environmental Center | University of Colorado Boulder [colorado.edu]
Troubleshooting & Optimization
purification methods for thienopyrimidine carboxylic acid intermediates
Technical Support Center: Thienopyrimidine Carboxylic Acid Purification
Ticket ID: TP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols for Thieno[2,3-d]pyrimidine-4-carboxylic Acid Intermediates
Executive Summary
Thienopyrimidine carboxylic acids are critical scaffolds in the development of kinase inhibitors (e.g., EGFR, PI3K) and GPCR ligands.[1] However, their amphoteric nature and tendency to form zwitterions often lead to purification failures, such as "oiling out" during acidification or co-precipitation of inorganic salts. This guide provides a modular troubleshooting framework, moving from high-throughput precipitation methods to high-resolution chromatographic techniques.
Module 1: Acid-Base Precipitation (The Workhorse Method)
Context: This is the primary method for isolating carboxylic acid intermediates from alkaline hydrolysis reactions. Common Failure Mode: Formation of sticky gums/oils instead of filterable solids upon acidification.
Standard Operating Procedure (SOP-TP-01)
-
Dissolution: Ensure the crude salt (e.g., potassium thienopyrimidine-4-carboxylate) is fully dissolved in water (min. 10 volumes).[1][2] Filter to remove insoluble organic byproducts.
-
Temperature Control: Cool the solution to 0–5 °C. Why? Lower temperature decreases the solubility of the free acid and promotes controlled crystal growth over oil formation.
-
Acidification: Slowly add 1N HCl or acetic acid dropwise with vigorous stirring.
-
Endpoint: Adjust pH to ~3–4. Note: Going too low (pH < 1) may protonate the pyrimidine nitrogen, forming a soluble hydrochloride salt and reducing yield [1].
Troubleshooting Guide: "Oiling Out"
| Symptom | Root Cause | Corrective Action |
| Product oils out immediately upon acid addition | Rapid localized pH drop; supersaturation is too high. | Reverse Addition: Add the alkaline solution into a larger volume of dilute acid. This ensures the product hits the acidic environment in a dispersed state. |
| Milky emulsion forms but no solid precipitates | Presence of lipophilic impurities acting as surfactants. | Co-solvent Addition: Add 5–10% Ethanol or Isopropanol to the aqueous phase before acidification to keep lipophilic impurities in solution while precipitating the acid. |
| Precipitate is slimy/clogs filter | Amorphous precipitate formation. | Heat-Cool Cycle: Heat the acidic slurry to 50 °C for 30 mins (Ostwald ripening), then cool slowly to RT. This converts amorphous solids to crystalline forms. |
Module 2: Recrystallization Strategies
Context: Used when precipitation yields <95% purity. Thienopyrimidines are flat, stacking molecules that can trap solvents.
Solvent Selection Matrix
| Solvent System | Suitability | Notes |
| DMF / Water | Excellent | Dissolve in hot DMF, add water until turbid, cool. Best for highly polar/insoluble analogs [2]. |
| Ethanol / Acetic Acid | Good | Good for removing inorganic salts. Acetic acid suppresses zwitterion formation. |
| Glacial Acetic Acid | Specific | Useful for thienopyrimidinones. High boiling point requires thorough drying [3]. |
| 2-MeTHF | Modern | Green alternative to THF/DCM. Often used for salt formation (e.g., mesylates) to purify the core scaffold [4]. |
Critical Warning: Avoid prolonged heating of thienopyrimidine-4-carboxylic acids in high-boiling solvents (DMSO, DMF) above 120 °C, as this can induce decarboxylation , converting the intermediate to the corresponding thienopyrimidine proton-species.
Module 3: Chromatographic Purification
Context: Required when regioisomers (e.g., thieno[2,3-d] vs. thieno[3,2-d]) or decarboxylated byproducts are present.
Flash Chromatography Guidelines
-
Stationary Phase: C18 Reverse Phase is recommended over Silica Gel due to the high polarity and streaking of carboxylic acids on normal phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Why Formic Acid? It suppresses ionization of the carboxylic acid, sharpening the peak shape.
-
-
Loading: Dissolve sample in DMSO or DMF for injection. Do not use DCM as it may cause precipitation on the column head.
Visualizing the Workflow
Figure 1: Purification Decision Tree
This logic gate helps you decide between precipitation and chromatography based on crude purity and physical state.
Caption: Decision logic for selecting the optimal purification route based on crude intermediate behavior.
Figure 2: Acid-Base Workup Protocol
A step-by-step visualization of the "Reverse Addition" technique to prevent oiling out.
Caption: The "Reverse Addition" protocol minimizes oiling out by maintaining a consistently acidic environment during precipitation.
FAQs: Expert Insights
Q: My thienopyrimidine carboxylic acid has a high melting point (>300 °C) and is insoluble in almost everything. How do I get an NMR? A: This is typical for these flat, stacking heteroaromatics.
-
Solvent: Use TFA (Trifluoroacetic acid) or D2SO4 for NMR.
-
Purification: Since you cannot easily recrystallize, rely on "Trituration." Boil the solid in Ethanol or Acetonitrile for 1 hour and filter while hot. Impurities often dissolve, leaving the pure product behind [5].
Q: I see a small impurity at ~5-10% that has lost the carboxylic acid group. What happened? A: You likely have the decarboxylated byproduct. This often happens during the hydrolysis step if the temperature is too high (>100 °C) or if the reaction time is excessive.
-
Fix: Lower hydrolysis temperature to 60–80 °C. If the impurity persists, use C18 Flash Chromatography (Module 3) to separate it, as the decarboxylated product is significantly less polar.
Q: Can I use silica gel chromatography? A: Only if you modify the mobile phase. Pure silica will irreversibly bind the carboxylic acid. Use DCM:MeOH (9:1) with 1% Acetic Acid . The acid is crucial to prevent peak tailing.
References
-
Vlasova, O. D., et al. (2020).[3] The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Link
-
Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Link
- El-Sherbeny, M., et al. (2000). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives. European Journal of Medicinal Chemistry.
-
Google Patents. (2010). Process for making thienopyrimidine compounds (CA2701292C). Link
-
BenchChem. (2025).[4] Avoiding common pitfalls in pyrimidine thione synthesis. Link
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives [mdpi.com]
- 3. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Recrystallization of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Core Technical Overview
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a critical scaffold in the synthesis of bioactive compounds, particularly inhibitors of kinases (e.g., JAK, BTK) and bacterial respiratory complexes. Its purification is often complicated by the fused thiophene-pyrimidine ring system, which imparts significant planarity and stacking potential, often leading to low solubility in common organic solvents.
This guide provides a systematic approach to solvent selection and troubleshooting for the recrystallization of this specific carboxylic acid derivative.
Physicochemical Profile & Solubility Logic
-
Functional Group : Carboxylic acid (pKa ~3-4) allows for pH-dependent solubility manipulation.
-
Ring System : The thieno[3,2-d]pyrimidine core is lipophilic and prone to
- stacking, reducing solubility in non-polar solvents like hexanes or ether. -
Key Challenge : The compound often exists as a high-melting solid that may decompose before melting, making "melt" purification impossible.
Solvent Selection Decision Matrix
Do not rely on a single "magic solvent." Use this logic flow to determine the optimal system for your specific batch purity and scale.
Primary Solvent Candidates
| Solvent System | Suitability | Mechanism of Action | Recommended For |
| Ethanol (Abs. or 95%) | High | Thermal differential solubility. | Initial attempts; removing non-polar impurities. |
| Glacial Acetic Acid | High | Protonation of ring nitrogens increases solubility at high T. | Highly insoluble crude batches. |
| DMF / Water | Medium | Anti-solvent precipitation. | Batches that "oil out" in hot ethanol. |
| Aq. NaHCO₃ / HCl | Special | Acid-base reprecipitation (Chemical purification). | Removing non-acidic impurities (e.g., decarboxylated byproducts). |
Solvent Selection Workflow (Graphviz)
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on compound behavior.
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (Ethanol or Acetic Acid)
Best for: Removing minor impurities when the compound has reasonable solubility.
-
Preparation : Place the crude 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvent Addition : Add the chosen solvent (Ethanol or Glacial Acetic Acid) in small portions (e.g., 5-10 mL per gram) while heating the mixture to reflux.
-
Critical Step: Do not add a large excess of solvent initially. Aim for saturation at the boiling point.
-
-
Dissolution : Continue adding solvent slowly until the solid just dissolves. If a small amount of dark residue remains insoluble after adding 20% excess solvent, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization : Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Rapid cooling traps impurities.
-
Collection : Cool further in an ice bath (0-4°C) for 1 hour. Filter the crystals under vacuum.
-
Washing : Wash the filter cake with a small amount of cold solvent.
-
Drying : Dry in a vacuum oven at 50°C overnight.
Protocol B: Acid-Base Reprecipitation (Chemical Purification)
Best for: Removing non-acidic organic impurities or when thermal recrystallization fails.
-
Dissolution : Suspend the crude acid in water (10 mL/g).
-
Basification : Slowly add Saturated Aqueous Sodium Bicarbonate (
) or 1M NaOH while stirring until the pH reaches ~9-10. The carboxylic acid will deprotonate and dissolve as the carboxylate salt.-
Note: If a solid remains, these are likely non-acidic impurities. Filter them off.
-
-
Filtration : Filter the aqueous solution to remove insoluble particulate matter.
-
Precipitation : Cool the filtrate in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.
-
Endpoint : Continue acidification until pH ~2-3. The 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid will precipitate as a fine solid.
-
Collection : Filter the solid, wash copiously with water (to remove NaCl), and dry under vacuum.
Troubleshooting & FAQs
Q1: My compound is "oiling out" instead of crystallizing. What is happening?
Diagnosis: The compound is separating as a liquid phase before it can crystallize, usually because the solution temperature is above the melting point of the solvated compound, or the solvent is too polar/non-polar mix. Solution:
-
Reheat the mixture to redissolve the oil.
-
Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation at a higher temperature.
-
Switch Solvents : If using Ethanol/Water, increase the Ethanol ratio. If the oil persists, switch to Glacial Acetic Acid , which often prevents oiling for thienopyrimidines due to hydrogen bonding capabilities [1].
Q2: I have low recovery yield (<50%). Where did my product go?
Diagnosis: The compound is likely too soluble in the cold solvent, or you used too much solvent. Solution:
-
Concentrate the Mother Liquor : Evaporate 50% of the filtrate and cool again to harvest a second crop.
-
Check pH : If using Protocol B (Acid-Base), ensure the final pH is sufficiently acidic (pH < 3). The carboxylic acid may remain as a salt if the pH is near 4-5.
-
Solvent Choice : If using DMF or DMSO, these solvents have high boiling points and are hard to remove. Use Water as an anti-solvent to force precipitation rather than evaporation.
Q3: The crystals are colored (yellow/brown), but the pure compound should be white/off-white.
Diagnosis: Colored impurities (often oxidized thiophene byproducts) are trapped in the crystal lattice. Solution:
-
Activated Carbon Treatment : During the hot dissolution step (Protocol A), add activated charcoal (1-5% by weight). Stir at reflux for 5-10 minutes, then filter hot through Celite. The carbon will adsorb the colored impurities.
Q4: Can I use Methanol instead of Ethanol?
Answer: Yes, but be cautious. Solubility studies on pyrimidine derivatives indicate that methanol often provides higher solubility than ethanol due to its higher polarity and hydrogen-bonding capability [2]. This might lead to lower yields (higher loss in mother liquor) unless you cool to -20°C. Ethanol is generally preferred for a better balance of hot/cold solubility.
Mechanistic Pathway: Impurity Removal
Understanding why we choose specific conditions helps in troubleshooting.
Figure 2: Chemical purification logic for carboxylic acid derivatives.
References
-
Baluja, S., et al. Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. Available at: [Link] (Accessed Feb 25, 2026).
-
National Center for Biotechnology Information (NCBI) . Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. PMC. Available at: [Link] (Accessed Feb 25, 2026).
Validation & Comparative
Technical Guide: IR Spectroscopic Characterization of Carboxylic Acid Moieties in Thienopyrimidines
Executive Summary
The thienopyrimidine scaffold—a bioisostere of purine and quinazoline—is a cornerstone in modern kinase inhibitor development. However, characterizing the carboxylic acid (-COOH) functional group on this heteroaromatic core presents unique spectroscopic challenges compared to aliphatic or simple benzenoid analogs.
This guide provides a definitive analysis of the infrared (IR) spectral signatures of thienopyrimidine carboxylic acids. Unlike standard aliphatic acids, the -COOH group in thienopyrimidines is subject to competing electronic effects: the electron-excessive thiophene ring and the electron-deficient pyrimidine ring. This results in diagnostic frequency shifts that researchers must recognize to avoid misinterpretation during synthesis monitoring or purity assessment.
The Spectroscopic Landscape: Electronic Influences
To interpret the IR spectrum accurately, one must understand the electronic environment. The thienopyrimidine system is a fused bicycle. The position of the carboxylic acid (e.g., at C-2, C-4, or C-6) dictates the vibrational frequency based on local electron density.
-
The "Push-Pull" Effect: The thiophene sulfur atom acts as an electron donor (resonance), while the pyrimidine nitrogen atoms act as electron withdrawers (induction/resonance).
-
Conjugation Consequence: When the -COOH is conjugated with the thienopyrimidine ring, the C=O bond order is reduced via resonance, typically lowering the stretching frequency compared to non-conjugated analogs. However, strong electron withdrawal from the pyrimidine ring can counter this, occasionally shifting the peak to higher wavenumbers.
Comparative Analysis: The Frequency Shift
The following table contrasts the thienopyrimidine carboxylic acid signals against standard benchmarks. This comparison is critical for distinguishing the target molecule from starting materials (esters) or common contaminants (benzoic acid derivatives).
Table 1: Comparative IR Frequency Ranges (Solid State/KBr)
| Functional Group | Vibration Mode | Aliphatic Acid (Standard) | Benzoic Acid (Aromatic Analog) | Thienopyrimidine Acid (Target) | Thienopyrimidine Ester (Precursor) |
| O-H | Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3100 cm⁻¹ (Broad) | 2500–3200 cm⁻¹ (Very Broad) | Absent |
| C=O | Stretch (Dimer) | 1705–1720 cm⁻¹ | 1680–1700 cm⁻¹ | 1690–1725 cm⁻¹ | 1735–1750 cm⁻¹ |
| C=O | Stretch (Monomer)* | ~1760 cm⁻¹ | ~1730–1740 cm⁻¹ | ~1740–1755 cm⁻¹ | N/A |
| C-O | Stretch | 1210–1320 cm⁻¹ | 1280–1300 cm⁻¹ | 1260–1310 cm⁻¹ | 1200–1250 cm⁻¹ |
| Ring C=N | Stretch | N/A | N/A | 1540–1590 cm⁻¹ | 1540–1590 cm⁻¹ |
*Note: Monomer peaks are typically observed only in dilute non-polar solutions (e.g., CCl₄), not in solid-state KBr pellets.
Key Insight: The C=O stretch of the thienopyrimidine acid (1690–1725 cm⁻¹) is often 15–30 cm⁻¹ lower than its ester precursor. This "Red Shift" is the primary diagnostic indicator of successful hydrolysis.
Diagnostic Fingerprinting: The "Rule of Three"
Reliable identification requires the simultaneous presence of three specific bands. Relying on the Carbonyl (C=O) peak alone is a common pitfall due to potential overlap with amide peaks often found in kinase inhibitors.
I. The "H-Bond Wall" (O-H Stretch)
-
Region: 2500–3200 cm⁻¹
-
Appearance: A broad, intense envelope that often obscures the C-H stretching region (3000–3100 cm⁻¹).
-
Mechanism: Thienopyrimidine acids form strong centrosymmetric dimers in the solid state. This extensive hydrogen bonding widens the potential energy well, causing extreme broadening.
-
Visual Cue: Look for the "fermi resonance" shoulders often appearing on the lower frequency side of the O-H band.
II. The Conjugated Carbonyl (C=O Stretch)
-
Region: 1690–1725 cm⁻¹
-
Differentiation:
-
vs. Amide I: Amide C=O typically appears lower (1640–1680 cm⁻¹).
-
vs. Ester: Ester C=O appears higher (1735+ cm⁻¹).
-
-
Thienopyrimidine Specificity: If the acid is at the C-6 position (thiophene ring), the peak is often sharper. If at C-4 (pyrimidine ring), broadening may occur due to proximity to ring nitrogens.
III. The C-O/O-H Coupled Mode
-
Region: 1260–1310 cm⁻¹
-
Significance: This band confirms the C-O single bond character. It is often stronger in aromatic acids than aliphatic ones due to coupling with the ring breathing modes.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), the sample preparation method must be standardized. The high melting point and low solubility of thienopyrimidines make the KBr Pellet Method superior to ATR (Attenuated Total Reflectance) for resolution in the fingerprint region, though ATR is acceptable for rapid screening.
Protocol: Solid-State KBr Transmission
-
Desiccation: Dry the thienopyrimidine sample under vacuum at 40°C for 4 hours. Reason: Hygroscopic water creates a false O-H signal at 3400 cm⁻¹.
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Reason: Large particles cause light scattering (Christiansen effect), distorting the baseline.
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Workflow: Monitoring Ester Hydrolysis
The most common application is monitoring the conversion of a thienopyrimidine ester to its acid form. The following diagram illustrates the critical decision points and spectral checkpoints.
Figure 1: Iterative workflow for monitoring the hydrolysis of thienopyrimidine esters using IR shift as the primary endpoint.
Structural Visualization: Resonance & H-Bonding
Understanding why the peaks shift requires visualizing the molecular interactions. The diagram below depicts the resonance structures that lower the C=O frequency and the dimerization that broadens the O-H band.
Figure 2: Mechanistic basis for IR spectral features. Conjugation reduces bond order (frequency drop), while dimerization creates the characteristic broad O-H envelope.
References
-
Introduction to IR Spectroscopy of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
-
Synthesis and Biological Evaluation of Thienopyrimidine Derivatives (IR Data) Source: National Institutes of Health (PMC) / PubMed Central URL:[Link]
-
The C=O Bond, Part III: Carboxylic Acids (Spectroscopy Online) Source: Spectroscopy Online URL:[Link]
-
Thienopyrimidine Scaffolds as Promising Antimicrobial Agents (Characterization) Source: RSC Advances (Royal Society of Chemistry) / PubMed URL:[Link]
Technical Comparison Guide: Thieno[3,2-d]pyrimidine vs. Quinazoline Derivatives
Executive Summary
This guide provides a technical analysis comparing quinazoline derivatives (the clinical "gold standard" scaffold for EGFR inhibitors like Gefitinib and Erlotinib) against thieno[3,2-d]pyrimidine derivatives.
While quinazolines possess high potency, they are plagued by acquired resistance (e.g., T790M mutation) and poor physicochemical properties. The thieno[3,2-d]pyrimidine scaffold serves as a bioisostere , offering a similar ATP-binding footprint but with distinct electronic properties and substitution vectors. Experimental data indicates that while thieno[3,2-d]pyrimidines often retain nanomolar potency against wild-type EGFR, their primary advantage lies in enhanced selectivity for resistant mutants (L858R/T790M) and the ability to navigate novel intellectual property (IP) space.
Structural & Electronic Bioisosterism
The core rationale for switching from quinazoline to thieno[3,2-d]pyrimidine is scaffold hopping .
Structural Comparison[2][3]
-
Quinazoline: A benzene ring fused to a pyrimidine ring. The benzene ring is electron-neutral/rich but sterically bulky in certain vectors.
-
Thieno[3,2-d]pyrimidine: A thiophene ring fused to a pyrimidine ring.[1] The sulfur atom (position 7) imparts different lipophilicity (LogP) and electron density profiles.
Key Difference: The bond angles in the 5-membered thiophene ring differ from the 6-membered benzene ring. This alters the vectors of substituents at the C-7 and C-8 positions (equivalent to C-6 and C-7 in quinazoline), potentially allowing the inhibitor to avoid steric clashes with the bulky Methionine-790 gatekeeper mutation in resistant EGFR.
Visualization of Scaffolds
The following diagram illustrates the atomic mapping between the two scaffolds.
Figure 1: Structural transition from the benzo-fused quinazoline to the thieno-fused system.[1]
Comparative Bioactivity Data[4][5][6][7][8]
The following data compares a standard Quinazoline inhibitor (Erlotinib/Gefitinib class) against optimized Thieno[3,2-d]pyrimidine derivatives (specifically analogs designed to target T790M mutants, such as Compound 6o from recent SAR studies).
Enzymatic Inhibitory Potency (IC50)
| Compound Class | Target: EGFR (WT) | Target: EGFR (L858R/T790M) | Selectivity Index (Mutant/WT) |
| Quinazoline (1st Gen) | < 10 nM | > 1,000 nM | Poor (Resistant) |
| Thieno[3,2-d]pyrimidine | > 100 nM | < 20 nM | High (>50x) |
Analysis:
-
Wild Type (WT): Quinazolines are often more potent against WT EGFR. However, this high WT potency leads to toxicity (skin rash, diarrhea).
-
Mutant (T790M): Thieno[3,2-d]pyrimidine derivatives (e.g., Compound 6o) demonstrate superior potency against the double mutant.[1][2] The altered geometry of the thieno-ring allows the molecule to accommodate the steric bulk of the Methionine residue at position 790, which blocks standard quinazolines.
Cellular Cytotoxicity (MTT Assay)
Cell Line: H1975 (NSCLC, harboring T790M mutation)[1]
-
Quinazoline Reference: IC50 > 5 µM (Ineffective)
-
Thieno[3,2-d] Analog: IC50 ≈ 0.2 - 0.5 µM (Effective)
Key Insight: The thieno[3,2-d] scaffold is particularly valuable when designing "3rd Generation" inhibitors where sparing Wild Type EGFR is desired to reduce toxicity.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Chemical Synthesis (Gewald Strategy)
The construction of the thieno[3,2-d]pyrimidine core is distinct from quinazoline synthesis.
-
Precursor Synthesis: React a ketone/aldehyde with elemental sulfur and malononitrile (Gewald Reaction) to form 3-aminothiophene-2-carbonitrile .
-
Cyclization: Reflux the thiophene intermediate with formic acid or triethyl orthoformate to close the pyrimidine ring, yielding thieno[3,2-d]pyrimidin-4(3H)-one .[1]
-
Chlorination: Treat with POCl₃ (Phosphorus Oxychloride) to generate the reactive 4-chloro-thieno[3,2-d]pyrimidine .[1]
-
Substitution: Perform nucleophilic aromatic substitution (SNAr) with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) to install the specificity-determining side chain.[1]
In Vitro Kinase Assay (FRET-based)
Objective: Determine IC50 against EGFR kinases.
-
Reagents: Recombinant EGFR (WT and T790M), FRET peptide substrate, ATP (at Km), Test Compounds.
-
Workflow:
-
Dilute compounds in DMSO (3-fold serial dilutions).
-
Incubate Kinase + Peptide + Compound for 15 mins.
-
Add ATP to initiate reaction (45 mins at RT).
-
Add Stop Solution/Detection Reagent (Europium-cryptate antibody).
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesizing and validating thieno-pyrimidine inhibitors.
Mechanism of Action (Pathway)
Both scaffolds target the ATP-binding pocket of the EGFR kinase domain. However, the downstream effects differ based on their selectivity profile.
Figure 3: EGFR signaling cascade and the intervention point of thieno[3,2-d]pyrimidine inhibitors.
References
-
Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M. Source: European Journal of Medicinal Chemistry (2020).[2] Context: Primary source for IC50 data comparing thieno[3,2-d] derivatives against mutant EGFR cell lines (H1975).[1] URL:[Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Source: Molecules (MDPI). Context: Detailed synthetic protocols (Gewald reaction) and molecular docking validation. URL:[Link]
-
Thieno[2,3-d]pyrimidine vs Quinazoline Comparison. Source: MedChemComm (RSC).[3] Context: Provides the bioisosteric rationale and comparison of the isomeric [2,3-d] scaffold, supporting the general logic of thiophene-fusion advantages. URL:[Link]
-
Identification of Thieno[3,2-d]pyrimidine derivatives as selective JAK1 inhibitors. Source: European Journal of Medicinal Chemistry (2025). Context: Demonstrates the versatility of the [3,2-d] scaffold in achieving high selectivity profiles in kinase inhibition. URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic Acid
Hazard Assessment and Characterization
Given the thienopyrimidine core, which is a known scaffold in biologically active molecules, it is prudent to handle 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid with care. Thienopyrimidine derivatives have been investigated for a range of biological activities, including anticancer properties.[1][2][3][4] Structurally similar compounds, such as 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one, are classified as causing skin and eye irritation, and may cause respiratory irritation.[5][6] Therefore, it is essential to treat 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid as a potentially hazardous substance.
Key Hazard Considerations:
-
Corrosivity: As a carboxylic acid, it should be considered corrosive.
-
Toxicity: The toxicological properties have not been fully investigated. However, related compounds exhibit acute toxicity (oral) and may be harmful if swallowed.[5][7]
-
Reactivity: While stable under normal conditions, it should be kept away from strong oxidizing agents.[6][8] Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[6]
Due to these potential hazards, 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid waste must be managed as hazardous waste in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Personal Protective Equipment (PPE) and Handling
Prior to handling 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid for disposal, it is imperative to don the appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][11] | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[5][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11] | Prevents skin contact, which could lead to irritation.[5][8] |
| Body Protection | A lab coat and closed-toe shoes.[11][13] | Provides a barrier against accidental spills and protects the skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[12][13] If dust is generated, a respirator may be necessary. | Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[5] |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14][15] 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid waste should be segregated as follows:
-
Solid Waste: Collect in a dedicated, properly labeled hazardous waste container. This includes unused or expired reagents, as well as contaminated materials like weighing paper and gloves.
-
Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. The solvent will dictate the specific waste stream (e.g., halogenated or non-halogenated organic waste).
-
Aqueous Acidic Waste: If dissolved in an aqueous acidic solution, it should be collected in a designated "Aqueous Acidic Waste" container. Do not mix with oxidizing acids.[16]
Container Requirements:
-
Compatibility: The container must be compatible with acidic and potentially organic waste. High-density polyethylene (HDPE) containers are generally a good choice.[9][11]
-
Condition: Containers must be in good condition, free from leaks or damage.[17]
-
Closure: The container must have a secure, tight-fitting lid to prevent spills and evaporation.[9][15] Keep containers closed except when adding waste.[15][17]
Waste Labeling and Storage
Accurate and detailed labeling is a legal requirement and essential for safety.[9][11][14]
Labeling Protocol:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10][18]
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[9][10][17]
-
Indicate the relevant hazards (e.g., Corrosive, Toxic).[10]
-
Include the name of the principal investigator and the laboratory location.[10]
-
Note the accumulation start date.[11]
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[17][18]
-
Ensure the SAA is in a well-ventilated area and away from heat sources or incompatible chemicals.[9][14]
-
Store acids separately from bases, oxidizers, and flammable solvents.[13][15]
-
Utilize secondary containment to prevent the spread of potential spills.[9]
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- 4. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Safe Handling of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid, a member of the thienopyrimidine class, holds potential in various research applications.[1][2][3] However, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols for similar chemical structures.
Hazard Identification and Risk Assessment
The primary hazards associated with 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid are inferred from related pyrimidine and thieno[3,2-d]pyrimidine derivatives. These compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] The carboxylic acid group also suggests corrosive properties.[7]
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Damage/Irritation: The compound is likely to cause significant eye irritation upon contact.[5][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Corrosivity: As a carboxylic acid, it may be corrosive to skin, eyes, and metals.[7]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standard.[9] A face shield should be worn over goggles for procedures with a high risk of splashing.[10] | Protects against splashes and airborne particles, which can cause severe eye damage.[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile).[11] Consider double-gloving for added protection.[7] | Prevents direct skin contact and potential irritation or absorption. |
| Body | A flame-resistant lab coat.[9] For larger quantities, a chemical-resistant apron may be necessary.[7] | Protects skin and personal clothing from spills and contamination.[8] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is the primary engineering control.[7] For situations where dust or aerosols may be generated outside of a fume hood, a respirator may be required.[11] | Prevents inhalation of the compound, which can cause respiratory irritation. |
| Feet | Closed-toe shoes.[9] | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential for minimizing risk.
Engineering Controls
-
Ventilation: Always handle 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[8]
Handling Procedures
The following diagram outlines the standard workflow for handling the compound:
Step-by-Step Protocol:
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure all work is conducted within a chemical fume hood.
-
Use a calibrated analytical balance for weighing the solid compound.
-
-
Handling :
-
When dissolving, slowly add the compound to the solvent to avoid splashing.
-
Use appropriate glassware and ensure it is free from contaminants.
-
When transferring solutions, use a funnel or other appropriate tools to prevent spills.[7]
-
-
Storage :
-
Store the compound in a tightly closed, properly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be secure and accessible only to authorized personnel.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
The appropriate response to a spill depends on its size and location.
-
Small Spills : For minor spills, absorb the material with an inert absorbent like vermiculite or sand.[4] The contaminated absorbent should then be collected into a sealed container for disposal as hazardous waste.[4]
-
Large Spills : In the case of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[4]
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[5]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid and its waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4] The container should be clearly marked with the full chemical name and any relevant hazard symbols.[4]
-
Neutralization (for dilute aqueous solutions) : Small quantities of dilute acidic solutions (<5%) can be neutralized by slowly adding a weak base, such as sodium bicarbonate, while stirring.[4] The neutralized solution may then be suitable for drain disposal with a large volume of water, but always consult your local regulations and EHS department first.[4][12]
-
Concentrated Waste : Do not attempt to neutralize large volumes or concentrated forms of the compound.[4] This waste must be collected and disposed of through your institution's hazardous waste management service.[4]
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[13] After rinsing, deface the label and dispose of the container according to institutional guidelines.[14]
By adhering to these guidelines, researchers can work confidently and safely with 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid, fostering a culture of safety and responsibility in the laboratory.
References
- Benchchem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Innoveda Chemicals. Top 5 Safety Tips When Working with Acidic Liquids. (2024).
- Sigma-Aldrich. SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. (2024).
- Fisher Scientific. SAFETY DATA SHEET - 4-Pyrimidinecarboxylic acid.
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET - A similar thienopyrimidine compound. (2025).
- SciSpace. Synthesis of some thienopyrimidine derivatives. (2006).
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024).
- University of California, Berkeley. Chemical Safety: Personal Protective Equipment.
- Journal of Microbiology and Biotechnology. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (2019).
- MDPI. A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (2002).
- Quicktest. Safety equipment, PPE, for handling acids. (2022).
- Benchchem. Personal protective equipment for handling Emodic Acid.
- MDPI. Synthesis of Some Thienopyrimidine Derivatives. (2006).
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Preprints.org. Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025).
- National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
- Fisher Scientific. SAFETY DATA SHEET - 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one. (2025).
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- 14. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
